molecular formula C18H23NO2 B2424480 2-Ethoxy-6-[(mesitylamino)methyl]phenol CAS No. 1178225-59-6

2-Ethoxy-6-[(mesitylamino)methyl]phenol

Cat. No.: B2424480
CAS No.: 1178225-59-6
M. Wt: 285.387
InChI Key: QDHYRXAFZUSHOT-UHFFFAOYSA-N
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Description

2-Ethoxy-6-[(mesitylamino)methyl]phenol is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. Also known as EMMP, this compound belongs to the family of phenols and has been studied for its biochemical and physiological effects, mechanism of action, and potential use in lab experiments.

Scientific Research Applications

Zinc(II) Complexes Formation

2-Ethoxy-6-[(mesitylamino)methyl]phenol reacts with zinc(II) chloride, leading to the formation of multinuclear zinc(II) complexes. These complexes contain cluster cores such as {Zn6(μ-O)6(μ3-O)2} and {Zn5(μ-O)3(μ3-O)3}, indicating its suitability for assembling high nuclearity zinc(II)-containing clusters (Constable, Housecroft, Zampese, & Zhang, 2012).

Spectroscopic and Molecular Structure Characterization

The compound exhibits distinct spectroscopic properties in various solvents, confirmed by X-ray diffraction, IR, and electronic spectroscopy. Computational studies using density functional theory (DFT) have been utilized for its characterization (Albayrak, Koşar, Demir, Odabaşoǧlu, & Büyükgüngör, 2010).

Use in Photodynamic Therapy

This compound is part of the synthesis of zinc phthalocyanine photosensitizers, which have applications in photodynamic therapy (PDT) for cancer. These photosensitizers demonstrate amphiphilic behavior with excellent solubility, making them potential candidates for cancer treatment (Çakır et al., 2015).

Role in Formation of Intramolecular Spodium Bonds

This compound contributes to the formation of intramolecular spodium bonds in Zn(II) complexes. These noncovalent interactions have been investigated using density functional theory and other theoretical approaches (Karmakar et al., 2020).

Antioxidant Activity

Studies have explored its role in the synthesis of compounds with significant antioxidant activity. These studies focus on the chemical composition, phenolic contents, and evaluation of the antioxidant properties of derivatives (León et al., 2014).

Application in Single-Molecule Magnets

Used in the synthesis of homodinuclear lanthanide complexes, this compound plays a role in enhancing energy barriers in Dy2 single-molecule magnets, important in the field of magnetic data storage and quantum computing (Qin et al., 2017).

Interaction with Bovine Serum Albumin

The interaction of derivatives of this compound with Bovine Serum Albumin (BSA) has been examined using fluorescence spectral studies. These interactions are crucial in understanding the bioavailability and pharmacokinetics of pharmaceutical compounds (Ghosh, Rathi, & Arora, 2016).

Properties

IUPAC Name

2-ethoxy-6-[(2,4,6-trimethylanilino)methyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO2/c1-5-21-16-8-6-7-15(18(16)20)11-19-17-13(3)9-12(2)10-14(17)4/h6-10,19-20H,5,11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDHYRXAFZUSHOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1O)CNC2=C(C=C(C=C2C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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